molecular formula C19H16N2O3 B2473145 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 860787-13-9

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2473145
CAS No.: 860787-13-9
M. Wt: 320.348
InChI Key: UCIVYNVXNNEYDV-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a high-purity chemical compound offered for research applications. The product is provided with the CAS Number 860787-13-9 and a molecular formula of C19H16N2O3 . This compound is part of a class of isoindole derivatives, which are of significant interest in medicinal and organic chemistry research for the development of novel synthetic pathways and biological probes . As a reagent, it is strictly for use in laboratory research. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can access the product's safety information, including hazard statements, to ensure safe handling practices in the laboratory .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-15-7-2-1-5-12(15)11-21(18)17(19(23)24)9-13-10-20-16-8-4-3-6-14(13)16/h1-8,10,17,20H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIVYNVXNNEYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Formation of the Isoindole Moiety: This can be synthesized from phthalic anhydride through a series of reactions including cyclization and reduction.

    Coupling of Indole and Isoindole Units: The two moieties can be coupled through a condensation reaction, often using reagents like acyl chlorides or anhydrides under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the isoindole ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, sulfonyl chlorides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H16N2O3
  • Molar Mass : 320.35 g/mol
  • Density : 1.417 g/cm³ (predicted)
  • Boiling Point : 625.3 °C (predicted)
  • pKa : 3.62 (predicted) .

Structural Characteristics

The compound features an indole moiety, which is known for its biological activity, combined with an isoindole structure that enhances its chemical stability and reactivity. These characteristics make it a suitable candidate for various applications in drug development and synthetic chemistry.

Anticancer Activity

Recent studies have indicated that 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that specific analogs could effectively target cancer cell lines, leading to reduced proliferation rates .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic disorders and developing inhibitors for therapeutic use .

Molecular Probes

Due to its unique structural features, this compound can be utilized as a molecular probe in biochemical assays. This application aids in the exploration of cellular mechanisms and the identification of new drug targets .

Polymer Synthesis

The compound's reactivity allows it to participate in polymerization reactions, leading to the development of novel materials with specific properties. Researchers are exploring its potential in creating biocompatible polymers for medical applications .

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various human cancer cell lines. The results demonstrated significant cytotoxic effects, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

A study conducted by Smith et al. (2024) focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced cell death and oxidative markers compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and isoindole structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids, often through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Phthalimide derivatives: Compounds with similar isoindole structures.

    Tryptophan: An amino acid with an indole moiety.

Uniqueness

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the combination of both indole and isoindole structures in a single molecule, which may confer unique biological activities or chemical reactivity.

Biological Activity

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, with the CAS number 860787-13-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an indole ring and an isoindole moiety, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC19H16N2O3
Molar Mass320.35 g/mol
Density1.417 g/cm³ (predicted)
Boiling Point625.3 °C (predicted)
pKa3.62 (predicted)

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit strong antioxidant activity and the ability to inhibit monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders such as Parkinson's disease.

A study published in Molecules demonstrated that derivatives of indole compounds could protect neuronal cells from oxidative stress and neurotoxicity induced by various agents like hydrogen peroxide and amyloid-beta peptides . The findings suggest that these compounds can mitigate cellular damage and promote neuronal survival.

Antioxidant Activity

The antioxidant capabilities of this compound have been linked to its ability to scavenge free radicals and reduce oxidative stress in cellular models. Indole derivatives are known to exhibit potent radical-scavenging properties, making them potential candidates for treating oxidative stress-related conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related indole compounds have shown promising results against various bacterial strains. For instance, some derivatives displayed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli, indicating potential applications as antimicrobial agents .

Case Studies and Research Findings

  • Neuroprotection Against Oxidative Stress : In vitro studies showed that indole derivatives could significantly reduce cell death in neuronal cell lines exposed to oxidative stressors. The protective effects were attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation .
  • MAO-B Inhibition : Compounds structurally related to this compound have been identified as selective MAO-B inhibitors with sub-micromolar potency, which is beneficial for neurodegenerative disease management .
  • Cytotoxicity and Safety Profiles : The safety profiles of these compounds were assessed in various cell lines, revealing low cytotoxicity at therapeutic concentrations (IC50 values above 150 µM), which is promising for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can yield be maximized?

  • Methodology : The compound can be synthesized via a multi-step process involving indole coupling and isoindole ring formation. Key steps include:

  • Coupling Reaction : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link indole-3-propanoic acid derivatives with isoindol-2-yl precursors under inert conditions .
  • Cyclization : Acid-catalyzed cyclization to form the 1-oxo-1,3-dihydro-2H-isoindol moiety. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
    • Yield Improvement : Pre-activate carboxylic acid intermediates to reduce steric hindrance. Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Analyze degradation via HPLC-UV at 254 nm over 72 hrs. Stability is typically highest near physiological pH (7.4) due to reduced hydrolysis .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Isoindol-2-yl derivatives often degrade above 200°C .
    • Data Interpretation : Compare retention times and mass spectra (LC-MS) of degraded samples to identify breakdown products (e.g., free indole or isoindole fragments) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm indole C3 substitution (δ 7.2–7.8 ppm for aromatic protons) and isoindol-2-yl carbonyl signals (δ 170–175 ppm in ¹³C) .
  • FTIR : Detect carbonyl stretches (~1680 cm⁻¹ for isoindol-2-yl ketone) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 307.0952 for C₁₉H₁₄N₂O₃) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are suitable?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10). Adjust flow rate (0.8–1.2 mL/min) to resolve enantiomers .
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., L-proline) and analyze via single-crystal X-ray diffraction to determine absolute configuration .
    • Challenges : Isoindol-2-yl derivatives may exhibit low solubility in non-polar solvents, requiring additives like trifluoroacetic acid (0.1%) .

Q. What computational approaches are recommended to model intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize crystal structures using software like Gaussian or ORCA. Calculate hydrogen bond energies (e.g., O-H···O interactions at ~3.0 Å) .
  • Molecular Dynamics (MD) : Simulate packing motifs in Materials Studio to predict stability under thermal stress .
    • Validation : Cross-reference computational results with experimental X-ray data (e.g., C–H···π interactions observed in (2R/2S)-analogues) .

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodology :

  • Standardized Assays : Use the shake-flask method with HPLC quantification. Control variables like ionic strength (0.1 M PBS) and temperature (25°C) .
  • Co-solvency Studies : Evaluate solubility enhancement via hydrotropes (e.g., sodium lauryl sulfate) or cyclodextrins.
    • Data Analysis : Apply Hansen solubility parameters to identify solvent mismatches. Conflicting data often arise from unaccounted polymorphic forms .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions to prevent isoindol-2-yl hydrolysis .
  • Analytical Cross-Validation : Combine NMR, FTIR, and MS to confirm structural integrity, especially for hygroscopic intermediates .
  • Safety Protocols : Use NIOSH-approved respirators (P95) and chemical-resistant gloves when handling indole derivatives due to potential irritancy .

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